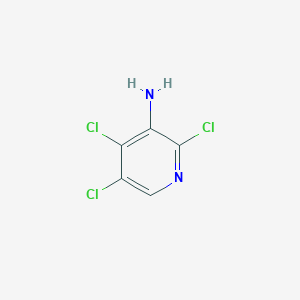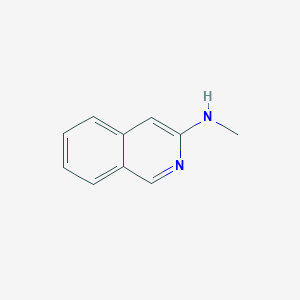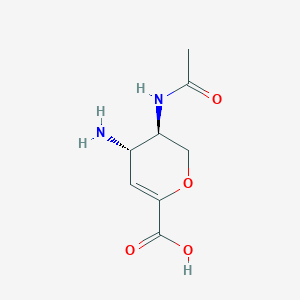
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in the death of the target cells.
Biochemische Und Physiologische Effekte
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of bacterial and viral infections. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments.
However, one of the main limitations of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI). One area of interest is the development of novel therapies for bacterial and viral infections. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been shown to be effective against a wide range of microorganisms, and further research may lead to the development of new antimicrobial agents based on its structure.
Another potential area of research is the development of new cancer therapies. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, and further research may lead to the development of new anticancer drugs based on its mechanism of action.
Finally, there is also potential for research on the use of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in other areas, such as the development of new materials or the synthesis of other chemical compounds. Its unique structure and properties make it a promising candidate for further research in a variety of fields.
Synthesemethoden
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) can be synthesized by the condensation of L-threo-hex-2-enonic acid with N-acetylglycosylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then treated with sodium borohydride to reduce the imine group, yielding L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI).
Wissenschaftliche Forschungsanwendungen
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antiviral, and anticancer activities. It has also been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Helicobacter pylori, and Staphylococcus aureus. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
166830-64-4 |
|---|---|
Produktname |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) |
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
UQABNSRRVVDFPV-WDSKDSINSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O |
SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
Kanonische SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
Synonyme |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



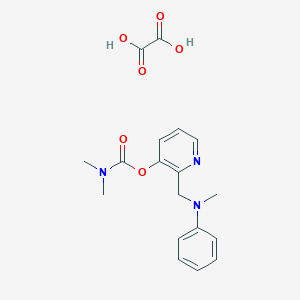
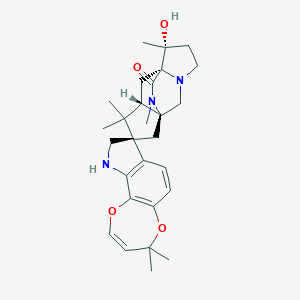
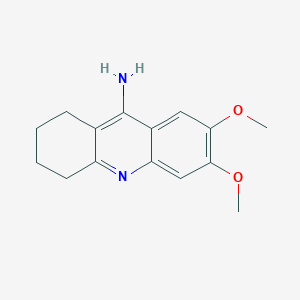
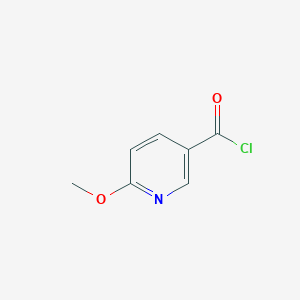
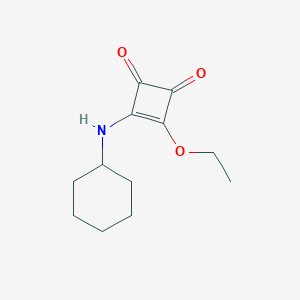


![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)



![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
